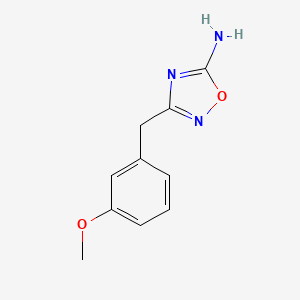
((4-Acetoxybutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((4-Acetoxybutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) is a complex organic compound with the molecular formula C50H97NO6 and a molecular weight of 808.30 g/mol . This compound is characterized by its unique structure, which includes multiple ester and amine functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
The production process likely involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
((4-Acetoxybutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) can undergo various chemical reactions, including:
Oxidation: The ester groups in the compound can be oxidized to form carboxylic acids.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The ester and amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ester groups would yield carboxylic acids, while reduction of the amine group would produce secondary or tertiary amines .
Scientific Research Applications
Chemistry
In chemistry, ((4-Acetoxybutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) is used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis .
Biology and Medicine
In biology and medicine, this compound may be explored for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs. Its unique structure could facilitate targeted delivery and controlled release of therapeutic agents .
Industry
In industry, ((4-Acetoxybutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) could be used in the formulation of specialty chemicals, such as surfactants or emulsifiers, due to its amphiphilic nature .
Mechanism of Action
The mechanism of action of ((4-Acetoxybutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) is not well-documented. its effects are likely mediated through interactions with cellular membranes and proteins, given its amphiphilic structure. The compound may disrupt membrane integrity or modulate protein function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other ester-amine molecules with long alkyl chains, such as:
4,4’-Difluorobenzophenone: Used as a precursor to high-performance polymers.
Hydrogen bromide: Utilized in organic synthesis as a catalyst.
Uniqueness
((4-Acetoxybutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) is unique due to its specific combination of ester and amine groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it particularly versatile for applications requiring amphiphilic compounds .
Properties
Molecular Formula |
C50H97NO6 |
|---|---|
Molecular Weight |
808.3 g/mol |
IUPAC Name |
6-[4-acetyloxybutyl-[6-(2-hexyldecanoyloxy)hexyl]amino]hexyl 2-hexyldecanoate |
InChI |
InChI=1S/C50H97NO6/c1-6-10-14-18-20-28-38-47(36-26-16-12-8-3)49(53)56-44-33-24-22-30-40-51(42-32-35-43-55-46(5)52)41-31-23-25-34-45-57-50(54)48(37-27-17-13-9-4)39-29-21-19-15-11-7-2/h47-48H,6-45H2,1-5H3 |
InChI Key |
MEPQBTCODBXJMU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCC)C(=O)OCCCCCCN(CCCCCCOC(=O)C(CCCCCC)CCCCCCCC)CCCCOC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Benzylsulfanyl)methyl]-6-(3,4-diethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365092.png)
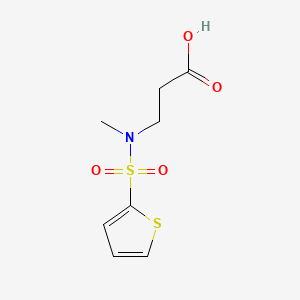
![6-[(2,4-Dichlorophenoxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365110.png)
![6-(3-Chloro-4-methoxyphenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365117.png)

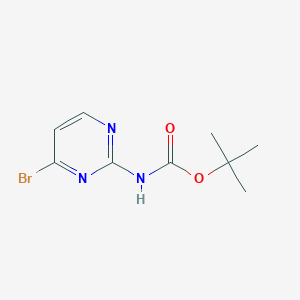
![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(2-pyrimidinylamino)ethyl]propanamide](/img/structure/B13365139.png)
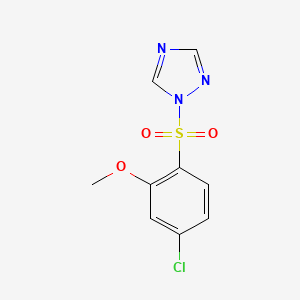
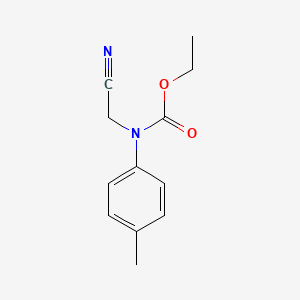
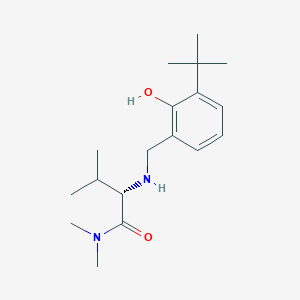
![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-oxo-3-(1-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B13365149.png)
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl 2-(methylthio)nicotinate](/img/structure/B13365150.png)
![11,15-Dimethoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.1~2,8~.0~1,6~.0~2,14~.0~12,20~]icosa-8(20),9,11,18-tetraene-16-carbonitrile](/img/structure/B13365151.png)
